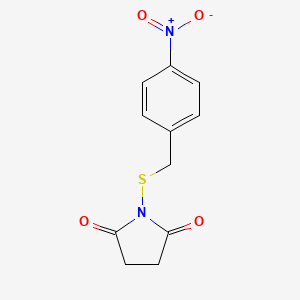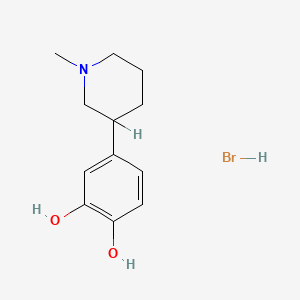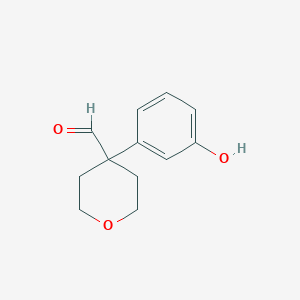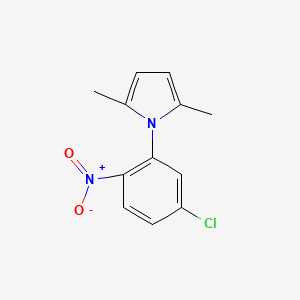
2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine is a heterocyclic compound that features a unique structure with three pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the coupling of 4-methylpyridine with 2-bromopyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of flow reactors allows for better control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Material Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.
2,2’6’,2’'-Terpyridine: Contains three pyridine rings like 2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine but with different connectivity.
Uniqueness
This compound is unique due to its specific arrangement of pyridine rings and the presence of a methyl group, which can influence its chemical reactivity and binding properties in coordination complexes .
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H13N3/c1-12-8-10-18-16(11-12)15-7-4-6-14(19-15)13-5-2-3-9-17-13/h2-11H,1H3 |
InChI Key |
BOAJWVHGDVCXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


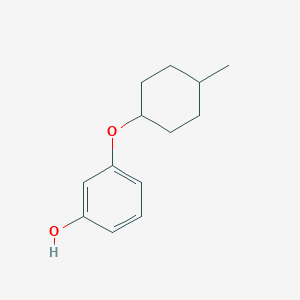
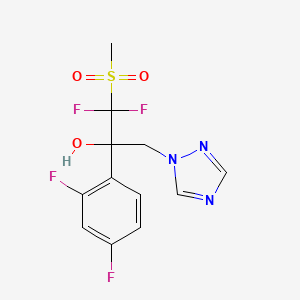
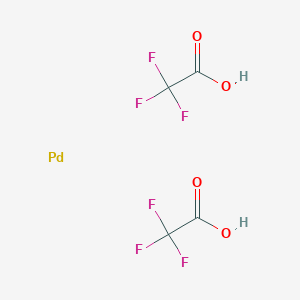
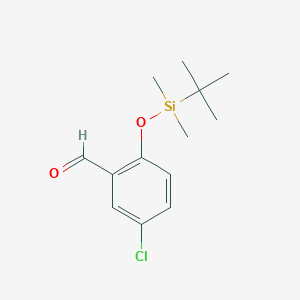
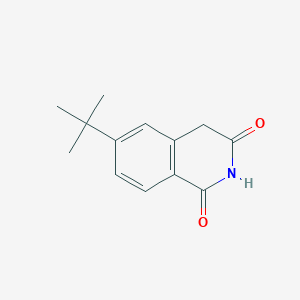
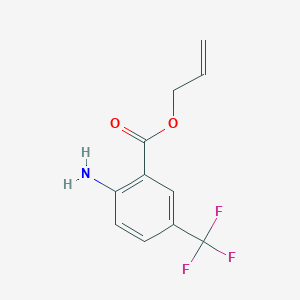


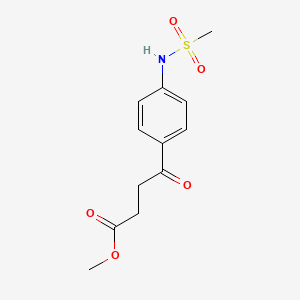
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-[2-[5-(hydroxymethyl)-3-thienyl]ethyl]-2-isopropyl-3H-pyran-6-one](/img/structure/B8435445.png)
